Product packaging for 1-(6-Chloropyridin-2-yl)piperidin-4-ol(Cat. No.:CAS No. 1220036-23-6)

1-(6-Chloropyridin-2-yl)piperidin-4-ol

Cat. No.: B1423750
CAS No.: 1220036-23-6
M. Wt: 212.67 g/mol
InChI Key: YOAQRHZTXPFIEG-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-yl)piperidin-4-ol (CAS 1220036-23-6) is a chemical building block of significant interest in research and development, particularly for the synthesis of advanced agrochemicals and pharmaceuticals. With a molecular formula of C₁₀H₁₃ClN₂O and a molecular weight of 212.68 g/mol , this compound is characterized by its hybrid structure containing both a chloropyridine and a piperidine moiety. This structure makes it a versatile precursor for creating active ingredients in pesticides, including insecticides and herbicides . Beyond agrochemical applications, its specific structure is also investigated for potential use in synthesizing pharmaceuticals, with studies exploring its ability to bind to specific receptors in the body, which could be relevant for developing treatments targeting the nervous system . The compound should be stored at room temperature under an inert gas . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClN2O B1423750 1-(6-Chloropyridin-2-yl)piperidin-4-ol CAS No. 1220036-23-6

Properties

IUPAC Name

1-(6-chloropyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-9-2-1-3-10(12-9)13-6-4-8(14)5-7-13/h1-3,8,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAQRHZTXPFIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282959
Record name 1-(6-Chloro-2-pyridinyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-23-6
Record name 1-(6-Chloro-2-pyridinyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloro-2-pyridinyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • 6-Chloropyridin-2-yl derivatives (e.g., 6-chloropyridin-2-yl halides or boronic acids)
  • Piperidin-4-ol or protected piperidin-4-ol derivatives
  • Protecting groups for nitrogen or hydroxyl functionalities may be used to improve selectivity and yield during synthesis.

Typical Reaction Conditions

  • Solvents: Commonly used solvents include tetrahydrofuran (THF), dichloromethane (DCM), methanol, or mixtures thereof.
  • Catalysts and bases: Potassium carbonate, tertiary amines (e.g., triethylamine or tert-butylamine) are used to facilitate nucleophilic substitution or coupling reactions.
  • Temperature: Reactions are often conducted at ambient to moderate temperatures (25–60°C), with heating or sonication applied to enhance solubility and reaction rates.

Detailed Preparation Methods

Nucleophilic Substitution Approach

This method involves the reaction of a 6-chloropyridin-2-yl halide with piperidin-4-ol under basic conditions. The hydroxyl group on the piperidine ring can be introduced either before or after coupling depending on the synthetic route.

  • Step 1: Protection of piperidin-4-ol nitrogen if necessary to prevent side reactions.
  • Step 2: Reaction of 6-chloropyridin-2-yl halide with piperidin-4-ol in the presence of a base such as potassium carbonate.
  • Step 3: Deprotection of the nitrogen protecting group if applied.
  • Step 4: Purification by chromatography or crystallization to isolate the target compound.

Reductive Amination or Coupling Using Amines

Alternatively, this compound can be synthesized by reductive amination of 6-chloropyridin-2-carbaldehyde with piperidin-4-ol or its derivatives, followed by reduction.

  • Step 1: Formation of imine intermediate by mixing 6-chloropyridin-2-carbaldehyde with piperidin-4-ol.
  • Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation.
  • Step 3: Purification and isolation of the product.

Use of Chiral Auxiliaries and Protecting Groups

For enantioselective synthesis, chiral auxiliaries such as oxazolidinones may be employed to control stereochemistry during the formation of the piperidine ring or its derivatives. Protecting groups (e.g., tert-butyl, benzhydryl esters) can be selectively removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in dichloromethane) to yield the free hydroxyl or amine functionalities.

Preparation of Stock Solutions for Research Use

For research applications, this compound is often prepared as stock solutions in solvents such as DMSO. The preparation involves careful weighing and dissolution, sometimes aided by heating to 37°C and sonication to ensure complete solubilization.

Amount (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 4.7019 0.9404 0.4702
5 23.5095 4.7019 2.3509
10 47.019 9.4038 4.7019
  • Solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.

Purification and Characterization

  • Purification is typically achieved by chromatographic techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC).
  • Diastereomeric or enantiomeric mixtures can be separated by chiral HPLC or fractional crystallization.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Notes
Nucleophilic Substitution 6-chloropyridin-2-yl halide, K2CO3, THF Straightforward, scalable May require protecting groups
Reductive Amination 6-chloropyridin-2-carbaldehyde, reducing agent High selectivity, mild conditions Requires aldehyde precursor
Chiral Auxiliary Approach Oxazolidinone auxiliaries, acidic deprotection Enantioselective synthesis More complex, suitable for stereocontrol
Stock Solution Preparation DMSO, heating, sonication Ensures solubility for assays Storage conditions critical

Chemical Reactions Analysis

1-(6-Chloropyridin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(6-Chloropyridin-2-yl)piperidin-4-ol exhibits notable biological activities, making it a candidate for various therapeutic applications:

  • Lipid Metabolism : Research suggests that this compound may enhance lipid metabolism, indicating potential use in treating dyslipidemia and related metabolic disorders.
  • Cancer Therapeutics : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cell signaling pathways.

Drug Discovery

The compound is being investigated for its role in drug discovery, particularly concerning its binding affinities and selectivity for various biological targets. Its structural variations are crucial for understanding how these changes affect biological activity:

  • Inhibitors of Protein Kinase B : The compound has been identified as a potential inhibitor of protein kinase B, which plays a pivotal role in cell growth and survival.

Antiviral Activity

Research indicates that derivatives of this compound may possess antiviral properties. Structural optimizations have led to increased inhibitory effects on viral enzymes, suggesting potential applications in antiviral drug development .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various derivatives of this compound against different cancer cell lines. Results indicated that specific modifications in the chemical structure significantly enhanced their potency against cancer cells, highlighting their potential as therapeutic agents.

Case Study 2: Metabolic Disorders

In another study, researchers explored the effects of this compound on metabolic pathways associated with type 2 diabetes. Findings suggested that certain analogs could modulate these pathways effectively, providing insights into their therapeutic potential for metabolic disorders.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structural analogs of 1-(6-Chloropyridin-2-yl)piperidin-4-ol, emphasizing variations in heterocyclic rings, substituents, and applications:

Compound Name Molecular Formula Molecular Weight Heterocycle Substituents Key Applications/Findings Reference
This compound C₁₀H₁₁ClN₂O 210.66 Pyridine 6-Cl, piperidin-4-ol Intermediate for neuroactive drugs
1-(4-Chloropyrimidin-2-yl)piperidin-4-ol C₉H₁₂ClN₃O 213.66 Pyrimidine 4-Cl, piperidin-4-ol METTL3 inhibitor (anticancer)
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol C₁₀H₁₃ClN₃O 241.72 Pyrimidine 6-Cl, 2-CH₃, piperidin-4-ol Preclinical kinase inhibitor studies
1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-ol C₁₅H₁₅ClN₃O 300.75 Pyridazine 2-Cl-phenyl, piperidin-4-ol Anticonvulsant activity
1-(5-Trifluoromethylpyridin-2-yl)piperidin-4-ol C₁₁H₁₃F₃N₂O 262.23 Pyridine 5-CF₃, piperidin-4-ol CNS drug candidate (brain penetrant)

Key Observations:

  • Heterocycle Impact : Pyridine-based analogs (e.g., 1-(5-CF₃-pyridin-2-yl)piperidin-4-ol) exhibit enhanced brain penetrance due to lipophilic substituents, as predicted by CNS MPO and BBB scores . Pyrimidine derivatives (e.g., 1-(4-chloropyrimidin-2-yl)piperidin-4-ol) show promise in enzyme inhibition (e.g., METTL3), likely due to improved hydrogen-bonding interactions with catalytic sites .
  • Substituent Effects : Chlorine atoms at specific positions (e.g., 6-Cl in pyridine vs. 4-Cl in pyrimidine) modulate electronic properties and steric hindrance, affecting target selectivity. Methyl groups (e.g., 2-CH₃ in pyrimidine analogs) enhance metabolic stability .
  • Biological Activity : Anticonvulsant activity is prominent in pyridazine derivatives (e.g., 1-[6-(2-Cl-phenyl)pyridazin-3-yl]piperidin-4-ol), attributed to interactions with GABA receptors . Trifluoromethyl groups improve CNS drug profiles by balancing lipophilicity and solubility .

Structure-Activity Relationships (SAR)

  • Piperidin-4-ol Conformation : The chair conformation of the piperidine ring (Q = 0.58 Å, Θ ≈ 0–177°) optimizes hydrogen bonding with biological targets, as seen in anticonvulsant analogs .
  • Chlorine Positioning: 6-Cl on pyridine enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites.
  • Methyl and Trifluoromethyl Groups : Methyl substituents (e.g., 2-CH₃ in pyrimidine) reduce off-target interactions, while CF₃ groups improve blood-brain barrier penetration .

Biological Activity

1-(6-Chloropyridin-2-yl)piperidin-4-ol, with a CAS number of 1220036-23-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 6-chloropyridine moiety at one end and a hydroxyl group at the fourth position of the piperidine. This unique structure contributes to its interaction with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin signaling.
  • Receptor Modulation : It can bind to various receptors, influencing cellular responses and signaling pathways related to metabolic regulation.

Antidiabetic Potential

Research indicates that compounds similar to this compound may act as agonists for G-protein-coupled receptors (GPCRs) like GPR119, which are involved in glucose-dependent insulin release. In vitro studies have shown that such compounds can enhance insulin secretion from pancreatic β-cells and promote GLP-1 secretion from enteroendocrine cells .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies :
    • Insulin Secretion Assays : The compound was tested on isolated pancreatic islets, showing a dose-dependent increase in insulin release, supporting its potential as an antidiabetic agent.
    • Antimicrobial Testing : The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • In Vivo Studies :
    • In rodent models of diabetes, administration of the compound resulted in improved glycemic control, evidenced by reduced blood glucose levels and increased insulin sensitivity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological ActivityReference
1-(5-Chloropyrimidin-2-yl)piperidin-4-olPiperidine derivativeGPR119 agonist
3-(4-Nitrophenoxy)pyrrolidineNitro-substituted pyrrolidineAntimicrobial and anticancer
BMS-903452Pyridone derivativeGPR119 agonist

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(6-Chloropyridin-2-yl)piperidin-4-ol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer :

  • Step 1 : Nucleophilic substitution between 6-chloropyridin-2-amine and a piperidin-4-ol derivative under alkaline conditions (e.g., NaOH in dichloromethane) is a common starting point .
  • Step 2 : Optimize solvent selection (e.g., dichloromethane for polarity control) and temperature (60–80°C) to enhance reactivity while minimizing side products .
  • Step 3 : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound with ≥95% purity .

Q. How can researchers ensure purity and structural integrity during characterization?

  • Methodological Answer :

  • HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) to verify purity (>98%) and identify impurities .
  • Spectroscopic Confirmation :
  • NMR : Compare chemical shifts for the piperidine C4-OH proton (δ ~3.5–4.0 ppm) and pyridine ring protons (δ ~7.0–8.5 ppm) to reference data .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 213.08) and fragmentation patterns .

Q. What safety protocols are critical for handling chlorinated pyridine-piperidine derivatives?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile solvents .
  • Emergency Measures :
  • Inhalation : Immediately move to fresh air; administer oxygen if respiratory distress occurs .
  • Skin Contact : Rinse with water for 15 minutes; apply hydrocortisone cream for irritation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?

  • Methodological Answer :

  • X-ray Diffraction : Resolve ambiguities in stereochemistry or tautomerism by determining crystal structures (e.g., piperidine ring conformation) .
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to validate assignments .
  • Case Study : A 2021 study resolved conflicting NOESY correlations for a similar compound by correlating X-ray bond angles with coupling constants .

Q. What strategies mitigate toxicity risks while studying the compound’s biological activity?

  • Methodological Answer :

  • In Vitro Assays : Use cell lines (e.g., HepG2) with IC₅₀ profiling to assess cytotoxicity. Include positive controls (e.g., doxorubicin) for validation .
  • Metabolic Stability : Perform microsomal incubation (human liver microsomes, NADPH) to predict hepatic clearance and metabolite formation .
  • In Vivo Alternatives : Substitute zebrafish embryos for rodent models in preliminary toxicity screens to reduce ethical and logistical challenges .

Q. How can computational modeling predict reactivity in catalytic applications?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes) based on the chloropyridine moiety’s electron-withdrawing effects .
  • Reactivity Descriptors : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites on the piperidine ring .
  • Case Study : A 2023 model predicted regioselective alkylation at the piperidine C4-OH position, validated experimentally via LC-MS .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 70% vs. 85%)?

  • Methodological Answer :

  • Variable Control : Replicate experiments under identical conditions (solvent purity, catalyst batch, humidity).
  • Statistical Analysis : Apply ANOVA to compare yields across trials; identify outliers via Grubbs’ test .
  • Root Cause : Trace discrepancies to incomplete purification (e.g., residual solvents inflating yield) using GC-MS .

Key Safety and Regulatory Considerations

  • Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the chloropyridine group .
  • Waste Disposal : Neutralize acidic/basic byproducts before incineration to comply with EPA guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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